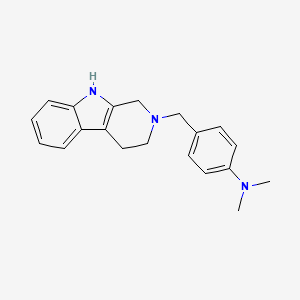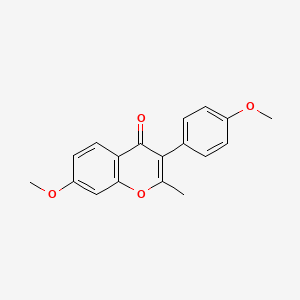![molecular formula C15H11F2NO3 B5671160 4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5671160.png)
4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate, commonly known as DFP-17, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of arylacetamides and has been found to possess several potential applications in the field of medicine and biochemistry. In
Aplicaciones Científicas De Investigación
DFP-17 has been found to possess several potential applications in the field of scientific research. One of the most significant applications of DFP-17 is its use as a potential anticancer agent. Studies have shown that DFP-17 can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, DFP-17 has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Mecanismo De Acción
The mechanism of action of DFP-17 is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways. DFP-17 has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Additionally, DFP-17 has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
DFP-17 has been found to possess several biochemical and physiological effects. Studies have shown that DFP-17 can induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of histone deacetylases. Additionally, DFP-17 has been found to possess anti-inflammatory properties by inhibiting the activity of certain kinases and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DFP-17 in lab experiments is its high yield of synthesis, which makes it a feasible and efficient method for the production of this compound. Additionally, DFP-17 has been found to possess several potential applications in the field of scientific research, making it a promising candidate for future studies. However, one of the limitations of using DFP-17 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DFP-17. One potential direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Additionally, further studies are needed to explore the anti-inflammatory properties of DFP-17 and its potential for the treatment of inflammatory diseases. Furthermore, research is needed to explore the potential toxicity of DFP-17 and to develop methods for mitigating its toxicity in lab experiments. Finally, future studies may explore the potential applications of DFP-17 in other fields such as materials science and engineering.
In conclusion, DFP-17 is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in the fields of medicine and biochemistry make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action, potential toxicity, and potential applications in other fields.
Métodos De Síntesis
The synthesis of DFP-17 involves the reaction of 4-aminophenyl acetate with 2,4-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification and crystallization. The yield of DFP-17 obtained through this method is generally high, making it a feasible and efficient method for the synthesis of this compound.
Propiedades
IUPAC Name |
[4-[(2,4-difluorophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOSPJKOQXSRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![1-{3-methyl-5-[2-(methylamino)pyrimidin-5-yl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5671088.png)


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5671120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5671122.png)
![(1S*,5R*)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671129.png)
![1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone](/img/structure/B5671145.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5671166.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5671174.png)
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5671181.png)